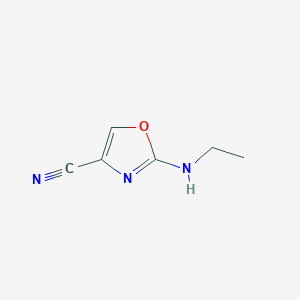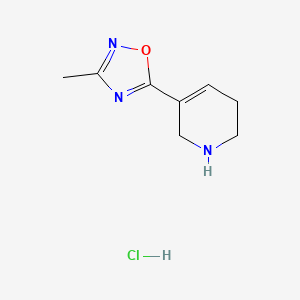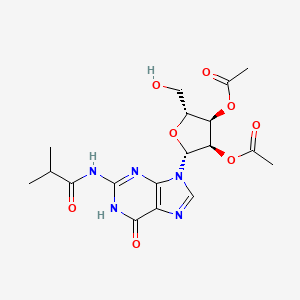
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate is a synthetic derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids. This compound is primarily used in scientific research and is known for its role in the study of nucleic acid structures and functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves the acylation of guanosine with 2-methyl-1-oxopropyl groups at the 9 and 17 positions, followed by acetylation at the 2’ and 3’ hydroxyl groups. The reaction typically requires the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity, typically greater than 95%, and the product is stored in tight containers at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of guanosine with modified functional groups, which can be used for further research and applications .
Applications De Recherche Scientifique
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Helps in studying the structure and function of nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: The parent compound, which lacks the acyl and acetyl modifications.
2’,3’-Diacetylguanosine: Similar but lacks the 9 and 17 acyl modifications.
N-2-methyl-1-oxopropylguanosine: Similar but lacks the 2’,3’-diacetate modifications.
Uniqueness
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate is unique due to its specific modifications, which enhance its stability and allow for specific interactions with nucleic acids. These modifications make it a valuable tool in research applications where precise control over nucleic acid interactions is required .
Propriétés
Formule moléculaire |
C18H23N5O8 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28)/t10-,12-,13-,17-/m1/s1 |
Clé InChI |
HWVKXBNLKJAPSV-CNEMSGBDSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)
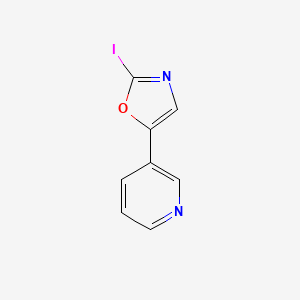
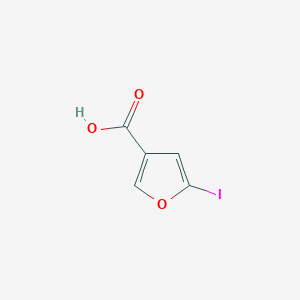
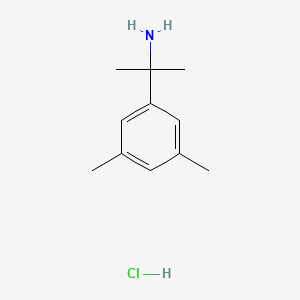
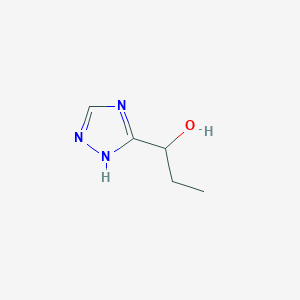
![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
![7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15329728.png)
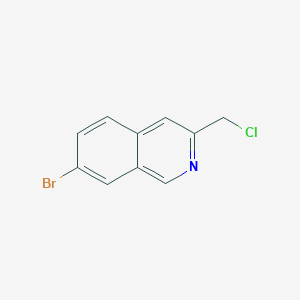
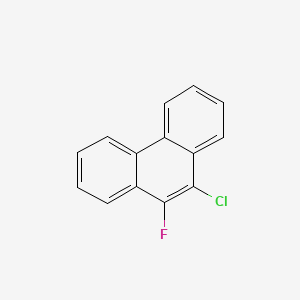
![N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
